2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone
Description
Properties
IUPAC Name |
2-amino-6-(trifluoromethyl)-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N4O/c14-12(15,16)8-4-2-1-3-7(8)6-21-23-10(24)5-9(13(17,18)19)22-11(23)20/h1-6H,(H2,20,22)/b21-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYGERJMIZAHJW-AERZKKPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=O)C=C(N=C2N)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the pyrimidinone core, potentially altering its bioactivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Anticancer Activity
Research indicates that derivatives of pyrimidinone compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit specific kinases involved in cancer cell proliferation. The presence of the trifluoromethyl group is believed to enhance the potency of these inhibitors.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related pyrimidinone compound showed promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of cell cycle progression and induction of apoptosis .
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial activity. The incorporation of the trifluoromethyl group has been linked to improved efficacy against resistant bacterial strains.
Case Study:
In a study focusing on bacterial resistance, a series of pyrimidinone derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidinones has been explored, particularly in the context of chronic inflammatory diseases. Research suggests that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target Pathway |
|---|---|---|
| Compound A | 5.2 | NF-kB |
| Compound B | 3.8 | COX-2 |
| This compound | TBD | TBD |
Pesticidal Activity
The trifluoromethyl group is also known for its application in agrochemicals, particularly as a component in pesticides. Research has shown that such compounds can effectively target pests while minimizing toxicity to non-target organisms.
Case Study:
A recent study evaluated the efficacy of pyrimidinone-based pesticides against common agricultural pests. The results indicated that these compounds not only reduced pest populations but also exhibited low toxicity to beneficial insects .
Herbicidal Properties
The potential use of this compound as a herbicide is under investigation due to its ability to inhibit specific enzymes involved in plant growth.
Data Table: Herbicidal Efficacy
| Compound | Target Plant | Efficacy (%) |
|---|---|---|
| Compound C | Weeds A | 85 |
| Compound D | Weeds B | 90 |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone
- Molecular Formula : C₁₃H₈F₆N₄O
- Molecular Weight : 350.23 g/mol
- CAS Registry Number : 866145-78-0
- Structural Features: A pyrimidinone core substituted with a trifluoromethyl group at position 5. An (E)-configured imine linkage at position 3, connecting the pyrimidinone to a 2-(trifluoromethyl)benzylidene moiety.
This compound belongs to the class of Schiff base-functionalized pyrimidinones, which are notable for their electronic and steric properties due to the trifluoromethyl groups.
Comparison with Structurally Similar Pyrimidinones
Structural Analogues with Varied Substitutions
The following table compares the target compound with structurally related pyrimidinones, focusing on substituents and physicochemical properties:
Key Observations :
- Electron Effects: The target compound’s dual trifluoromethyl groups create strong electron-withdrawing effects, stabilizing the imine linkage and altering redox potentials compared to analogues with electron-donating groups (e.g., methoxy in ).
- Lipophilicity : The naphthyl-substituted analogue exhibits higher lipophilicity (logP ~3.5) due to its extended aromatic system, whereas the benzodioxole variant has improved aqueous solubility.
Biological Activity
2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone, also known by its CAS number 866145-78-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Biological Activity Overview
The compound has been evaluated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. The following sections detail specific findings from recent studies.
Antimicrobial Activity
Research indicates that derivatives of pyrimidinones exhibit significant antimicrobial properties. For instance, compounds synthesized through multicomponent reactions (MCRs) have shown effectiveness against various bacterial and fungal strains. In one study, a series of pyrimidinone derivatives were tested against five strains of bacteria and fungi, demonstrating notable activity with minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against Klebsiella planticola .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For example:
- A derivative exhibited an IC50 value of 0.0517 μM against A549 lung cancer cells, comparable to established chemotherapeutics .
- In vitro tests on HeLa and HepG-2 cell lines showed promising results, indicating its potential as an effective antitumor agent .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. Notably:
- It was found to selectively inhibit adenylyl cyclase type 1 (AC1), which is implicated in chronic pain signaling pathways. The selectivity over other isoforms suggests potential therapeutic applications in pain management .
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Mechanism : May involve induction of apoptosis in cancer cells or inhibition of cell proliferation through interference with specific signaling pathways.
- Enzyme Inhibition Mechanism : Selective binding to AC1 may alter calcium signaling pathways critical for pain sensitization.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions (e.g., solvents, catalysts) be optimized to improve yield?
The synthesis involves multi-step reactions, including cyclization of precursors and substitution reactions to introduce trifluoromethyl and aromatic groups. Key steps include:
- Core formation : Cyclization under controlled conditions (e.g., reflux in dimethylformamide) .
- Functionalization : Use of palladium catalysts or zinc chloride for coupling reactions to attach substituents .
- Purification : Chromatography or recrystallization to address impurities. Yield optimization requires precise temperature control and inert atmospheres to minimize side reactions .
Q. How can structural characterization (e.g., NMR, X-ray crystallography) confirm the compound’s regiochemistry and stereochemistry?
- NMR : Analyze , , and spectra to verify substituent positions and confirm the (E)-configuration of the imine bond .
- X-ray crystallography : Resolve 3D conformation to validate spatial arrangement of the pyrimidinone core and trifluoromethylphenyl groups .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for initial screening of biological activity (e.g., antimicrobial, anticancer)?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Fluorescence-based assays targeting dihydrofolate reductase (DHFR) or kinases .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, DFT) predict interactions with biological targets?
- Docking studies : Use AutoDock or Schrödinger Suite to model binding to DHFR or other enzymes. Focus on hydrogen bonding with the pyrimidinone core and hydrophobic interactions with trifluoromethyl groups .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., imine bond susceptibility) .
- MD simulations : Assess stability of ligand-protein complexes over time .
Q. What strategies address contradictory bioactivity data across studies (e.g., varying IC values)?
- Experimental variables : Control cell line specificity, solvent effects (DMSO vs. aqueous buffers), and assay protocols .
- Structural analogs : Compare activity of derivatives to isolate substituent effects (e.g., replacing trifluoromethyl with methyl groups) .
- Meta-analysis : Use tools like RevMan to statistically reconcile data from heterogeneous studies .
Q. How can regioselectivity be controlled during functionalization (e.g., bromination, alkylation)?
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to guide bromination to specific positions .
- Catalytic systems : Employ Pd(0) catalysts for Suzuki-Miyaura coupling to selectively modify aromatic rings .
- Temperature modulation : Lower temperatures favor kinetic control in electrophilic substitutions .
Q. What methodologies enhance stability and solubility for in vivo pharmacokinetic studies?
- Prodrug design : Modify the pyrimidinone hydroxyl group with ester linkages to improve bioavailability .
- Nanocarriers : Encapsulate the compound in liposomes or PEGylated nanoparticles to bypass rapid clearance .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility .
Methodological Considerations
Q. How should researchers handle fluorinated intermediates to avoid decomposition?
- Storage : Keep under argon at -20°C to prevent hydrolysis of trifluoromethyl groups .
- Reaction conditions : Avoid strong bases (e.g., NaOH) that may cleave C-F bonds .
- Analytical monitoring : Use -NMR to track stability during synthesis .
Q. What systematic approaches are used for structure-activity relationship (SAR) studies?
- Fragment-based design : Synthesize derivatives with incremental modifications (e.g., halogens, methoxy groups) .
- 3D-QSAR : Apply CoMFA or CoMSIA to correlate substituent spatial features with bioactivity .
- High-throughput screening : Test libraries of analogs against diverse targets to identify hit-to-lead candidates .
Q. How can continuous flow reactors improve scalability of the synthesis?
- Advantages : Enhanced heat/mass transfer reduces reaction times and improves yield (e.g., 20% higher than batch methods) .
- Automation : Integrate in-line purification (e.g., scavenger resins) for multi-step sequences .
Data Analysis & Reporting
Q. What statistical tools resolve variability in pharmacological profiling (e.g., ADMET properties)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
